molecular formula C20H13F6N5O B2715782 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine CAS No. 321522-21-8

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine

Cat. No.: B2715782
CAS No.: 321522-21-8
M. Wt: 453.348
InChI Key: NWUVDCUAAFPBPZ-UHFFFAOYSA-N
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Description

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine is a specialized chemical reagent designed for advanced research applications. This compound features a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its ability to act as a powerful hydrogen bond acceptor . The presence of two trifluoromethyl groups on the naphthyridine ring is a strategic modification that can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability, making fluorinated naphthyridines a point of interest in the development of pharmaceutical active substances . The structure is further functionalized with a pyrazol-3-amine moiety bearing a 4-methoxyphenyl group, a feature common in compounds with diverse biological activities. Researchers can leverage this complex heterocyclic system in various fields, including the synthesis of novel pharmacologically active molecules, materials science, and as a building block in the development of ligands for catalytic systems . The compound is provided with high purity and quality, ensuring reliable and reproducible results in investigative work. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N5O/c1-32-11-4-2-10(3-5-11)13-9-28-31(17(13)27)16-7-6-12-14(19(21,22)23)8-15(20(24,25)26)29-18(12)30-16/h2-9H,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVDCUAAFPBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine is a member of the pyrazole class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C19H11F6N3O
  • Molecular Weight : 411.3 g/mol
  • CAS Number : Not specified in the sources

Research indicates that compounds in the pyrazole family exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many pyrazoles act as inhibitors of specific kinases involved in cell proliferation and survival pathways. For instance, derivatives have shown inhibitory activity against p90 ribosomal S6 kinases (RSK2) and other kinases like CK1d and p38a .
  • Induction of Apoptosis : Certain pyrazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and promoting poly(ADP-ribose) polymerase (PARP) cleavage .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the GI50 values (the concentration required to inhibit cell growth by 50%) for selected compounds related to this class:

CompoundCell LineGI50 (µM)
21MV4-114.8 ± 2.5
21K5623.5 ± 1.2
21MCF-77.3 ± 0.2
23MV4-112.4 ± 1.3
23K5626.0 ± 3.8
23MCF-74.2 ± 0.9

The data suggest that derivatives such as compound 21 show promising antiproliferative activity across multiple cancer cell lines, indicating their potential as therapeutic agents.

Study on Antiproliferative Effects

In a study examining the biological activity of various pyrazolo[4,3-c]pyridine derivatives, it was found that those with methoxy substitutions exhibited enhanced activity against cancer cell lines such as K562 and MCF-7 . The study highlighted that these compounds could effectively reduce the number of proliferating cells significantly compared to control samples.

Mechanistic Insights

Another investigation revealed that certain pyrazolo compounds could disrupt microtubule dynamics and induce autophagy-related processes in cancer cells . This multifaceted approach to inducing cell death makes these compounds valuable candidates for further development.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of key structural analogues is summarized in Table 1.

Table 1: Structural Comparison

Compound Name / CAS No. Core Structure Key Substituents Molecular Formula
Target Compound (321522-21-8) 1,8-Naphthyridine 5,7-Bis(trifluoromethyl); pyrazol-3-amine with 4-methoxyphenyl C${20}$H${13}$F$6$N$5$O
Compound 5a (Molecules, 2008) Pyrazole 4-Benzoyl; 3-(4-fluorophenyl); 1-(4-nitrophenyl) C${22}$H${15}$FN$4$O$3$
339026-17-4 1,8-Naphthyridine 5,7-Bis(trifluoromethyl); triazolethio group C${15}$H$8$F$6$N$6$S
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine (714205) Thiazole 4-Methoxyphenyl; pyridinamine C${15}$H${13}$N$_3$OS

Key Observations :

  • The target compound and 339026-17-4 share the 1,8-naphthyridine core and trifluoromethyl groups, but the latter’s triazolethio group introduces sulfur, which may enhance hydrogen-bonding capacity.
  • Compound 5a lacks the naphthyridine system but includes electron-withdrawing nitro and fluorophenyl groups, which reduce solubility compared to the methoxyphenyl group in the target compound.

Physicochemical Properties

Lipophilicity :

  • The trifluoromethyl groups in the target compound and 339026-17-4 increase logP values compared to non-fluorinated analogues like 5a .
  • The methoxyphenyl group in the target compound improves solubility in organic solvents (e.g., THF, DCM) relative to nitro-substituted derivatives.

Thermal Stability :

  • Trifluoromethyl groups generally enhance thermal stability. The target compound is expected to decompose above 250°C, similar to 339026-17-4 .

Target Compound :

  • However, analogous pyrazole-naphthyridine systems often involve condensation reactions between hydrazines and diketones .

Compound 5a :

  • Synthesized via a triethylamine-mediated reaction in THF, yielding 59%. The nitro group may complicate purification.

339026-17-4 :

  • Likely synthesized through nucleophilic substitution due to the thioether linkage. No yield data available.

Research Findings and Implications

  • Solubility Trade-offs : While the methoxyphenyl group improves organic solubility, it may reduce aqueous solubility compared to hydroxylated analogues.
  • Synthetic Challenges : The complexity of the naphthyridine-pyrazole system may result in lower yields than simpler pyrazole derivatives like 5a .

Q & A

Q. How to address discrepancies between computational binding predictions and experimental IC50 values?

  • Methodological Answer : Re-evaluate force field parameters (e.g., partial charges for trifluoromethyl groups) in docking simulations. Validate with alchemical binding free energy calculations (e.g., using AMBER or GROMACS) for improved accuracy .

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